molecular formula C10H12O3 B3163510 2-[4-(hydroxymethyl)phenyl]propanoic Acid CAS No. 88416-60-8

2-[4-(hydroxymethyl)phenyl]propanoic Acid

Cat. No. B3163510
CAS RN: 88416-60-8
M. Wt: 180.2 g/mol
InChI Key: XXDWVGMLZQDDAD-UHFFFAOYSA-N
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Description

“2-[4-(hydroxymethyl)phenyl]propanoic Acid” is a chemical compound with the molecular formula C10H12O3 . It has an average mass of 180.201 Da and a monoisotopic mass of 180.078644 Da . The compound is also known by its IUPAC name “2-[4-(hydroxymethyl)phenyl]propanoic acid” and other names such as "Benzeneacetic acid, 4-(hydroxymethyl)-α-methyl-" .


Molecular Structure Analysis

The molecular structure of “2-[4-(hydroxymethyl)phenyl]propanoic Acid” consists of 10 carbon atoms, 12 hydrogen atoms, and 3 oxygen atoms . It has 3 freely rotating bonds .


Physical And Chemical Properties Analysis

“2-[4-(hydroxymethyl)phenyl]propanoic Acid” has a density of 1.2±0.1 g/cm3, a boiling point of 354.7±22.0 °C at 760 mmHg, and a flash point of 182.5±18.8 °C . It has a molar refractivity of 48.5±0.3 cm3, a polar surface area of 58 Å2, and a molar volume of 147.9±3.0 cm3 .

Scientific Research Applications

Alternative to Phenolation in Polybenzoxazine Synthesis

3-(4-Hydroxyphenyl)propanoic acid, a compound related to 2-[4-(hydroxymethyl)phenyl]propanoic Acid, has been explored as a renewable building block in materials science. Specifically, it's used to enhance the reactivity of –OH bearing molecules towards benzoxazine (Bz) ring formation, providing an eco-friendly alternative to phenol. This application is significant in developing sustainable materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).

Anti-inflammatory Potential from Plant Sources

Compounds structurally related to 2-[4-(hydroxymethyl)phenyl]propanoic Acid have been isolated from plants like Eucommia ulmoides Oliv. These compounds exhibit modest inhibitory activities on LPS-induced NO production in macrophage cells, indicating potential anti-inflammatory effects. This research enriches the chemical knowledge of Eucommia ulmoides Oliv. leaves and suggests further exploration of its anti-inflammatory effects (Ren et al., 2021).

Chemical Stability and Liposolubility Enhancement

2-Acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid, synthesized as a derivative of 2-hydroxy-3-(3,4-dihydroxyphenyl)propanoic acid (danshensu), improves the chemical stability and liposolubility of the parent compound. This derivative has potential biomedical applications due to its ability to release bioactive danshensu upon hydrolysis (Chen et al., 2016).

Application in Anti-aging Skin Care

3-(4-Hydroxyphenyl)propanoic acid amide, another compound related to 2-[4-(hydroxymethyl)phenyl]propanoic Acid, has been used in the preparation of anti-aging skin care compositions. Due to its biological properties, this compound is effective in preventing skin wrinkles, indicating its utility in cosmetic formulations (Wawrzyniak et al., 2016).

properties

IUPAC Name

2-[4-(hydroxymethyl)phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-7(10(12)13)9-4-2-8(6-11)3-5-9/h2-5,7,11H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXDWVGMLZQDDAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)CO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(hydroxymethyl)phenyl]propanoic Acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
G Caviglioli, P Valeria, P Brunella, C Sergio… - … of pharmaceutical and …, 2002 - Elsevier
Ibuprofen is a widely utilised analgesic anti-inflammatory drug. It is sensitive to oxidation and photodegradation. In this work, the oxidative and thermal degradations were investigated. …
Number of citations: 169 www.sciencedirect.com

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